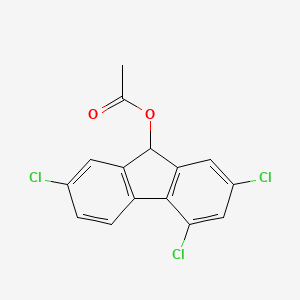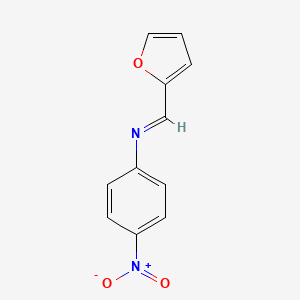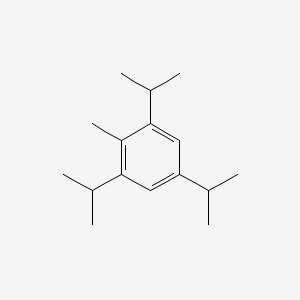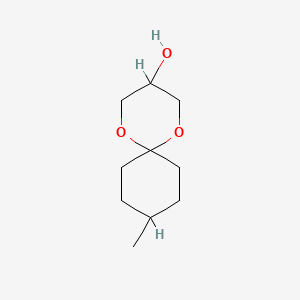
1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxaspiro(55)undecan-3-OL, 9-methyl- is a chemical compound with the molecular formula C11H20O3 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spiroketal structure. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, hydroxides, or amines in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted spiroketals depending on the nucleophile used.
Scientific Research Applications
1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- involves its interaction with specific molecular targets and pathways. The compound’s spiroketal structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro(5.5)undecan-9-ol, 3,3-dimethyl-: A similar spiroketal compound with slight structural differences.
1,5-Dioxaspiro(5.5)undecane, 2-methyl-: Another spiroketal with a different substitution pattern.
Uniqueness
1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- is unique due to its specific spiroketal structure and the presence of a methyl group at the 9-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6413-28-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
9-methyl-1,5-dioxaspiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C10H18O3/c1-8-2-4-10(5-3-8)12-6-9(11)7-13-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
ODSNPLWXKRGSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)OCC(CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



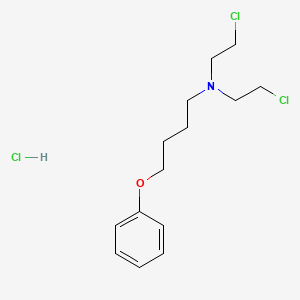

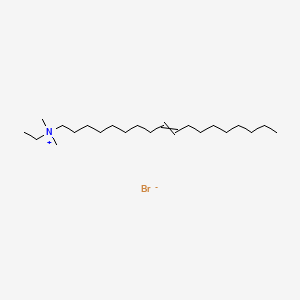
![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)
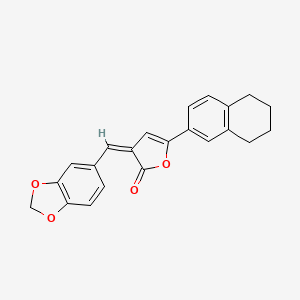
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
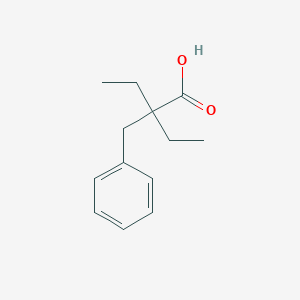
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
